molecular formula C7H4Cl3O3P B14728074 2-(Chlorocarbonyl)phenyl phosphorodichloridate CAS No. 6099-41-8

2-(Chlorocarbonyl)phenyl phosphorodichloridate

Cat. No.: B14728074
CAS No.: 6099-41-8
M. Wt: 273.4 g/mol
InChI Key: YSOXJTIJJTYMOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Chlorocarbonyl)phenyl phosphorodichloridate can be synthesized from sodium 2-chlorophenolate and phosphorus oxychloride. The reaction typically involves the following steps :

  • Dissolving sodium 2-chlorophenolate in an appropriate solvent such as tetrahydrofuran (THF).
  • Adding phosphorus oxychloride dropwise to the solution while maintaining a low temperature.
  • Stirring the reaction mixture at room temperature for several hours.
  • Purifying the product by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Chlorocarbonyl)phenyl phosphorodichloridate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).

    Catalysts: Tertiary amines such as triethylamine.

Major Products Formed

    Phosphoramidates: Formed by reaction with amines.

    Phosphorates: Formed by reaction with alcohols.

    Phosphorothioates: Formed by reaction with thiols.

Mechanism of Action

The mechanism of action of 2-(Chlorocarbonyl)phenyl phosphorodichloridate involves the transfer of the phosphoryl group to nucleophiles. The compound reacts with nucleophiles to form phosphoramidates, phosphorates, and phosphorothioates. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chlorocarbonyl)phenyl phosphorodichloridate is unique due to the presence of the chlorine atom on the ortho position of the phenyl ring, which can influence its reactivity and selectivity in chemical reactions .

Properties

CAS No.

6099-41-8

Molecular Formula

C7H4Cl3O3P

Molecular Weight

273.4 g/mol

IUPAC Name

2-dichlorophosphoryloxybenzoyl chloride

InChI

InChI=1S/C7H4Cl3O3P/c8-7(11)5-3-1-2-4-6(5)13-14(9,10)12/h1-4H

InChI Key

YSOXJTIJJTYMOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OP(=O)(Cl)Cl

Origin of Product

United States

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